Cyclopentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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Overview
Description
Cyclopentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopentyl group, a dichlorophenoxy moiety, and a nitrobenzoate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with cyclopentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products:
Reduction: Cyclopentyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and cyclopentanol
Scientific Research Applications
Cyclopentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The dichlorophenoxy moiety may contribute to the compound’s ability to disrupt cellular processes by interacting with specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with microbial enzymes and inflammatory pathways.
Comparison with Similar Compounds
Cyclopentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group but different overall structure and applications.
2,4-Dichlorophenol: A degradation product of 2,4-D with similar chemical properties but different uses and toxicity profiles.
2,4-Dichlorophenoxybutyric acid (2,4-DB): Another herbicide with structural similarities but distinct biological activities.
Properties
CAS No. |
61019-38-3 |
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Molecular Formula |
C18H15Cl2NO5 |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
cyclopentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C18H15Cl2NO5/c19-11-5-8-17(15(20)9-11)25-13-6-7-16(21(23)24)14(10-13)18(22)26-12-3-1-2-4-12/h5-10,12H,1-4H2 |
InChI Key |
BOJOEQHYLWXMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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